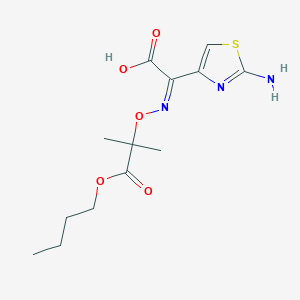
(S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aminopropyl Intermediate: The initial step involves the reaction of a suitable precursor with a propylamine derivative under controlled conditions to form the aminopropyl intermediate.
Coupling with o-Tolyl Group: The aminopropyl intermediate is then coupled with an o-tolyl derivative using a coupling reagent such as a palladium catalyst under inert atmosphere conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor activation or inhibition, and alteration of cellular signaling processes.
相似化合物的比较
Similar Compounds
®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride: The enantiomer of the compound, which may exhibit different biological activity and reactivity.
(S)-(3-(1-aminopropyl)phenyl)(p-tolyl)methanonehydrochloride: A structural isomer with the tolyl group in a different position, potentially leading to different properties.
Uniqueness
(S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is unique due to its specific stereochemistry and the position of the tolyl group, which influence its reactivity, biological activity, and potential applications. The compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and industrial applications.
属性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC 名称 |
[3-[(1S)-1-aminopropyl]phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C17H19NO/c1-3-16(18)13-8-6-9-14(11-13)17(19)15-10-5-4-7-12(15)2/h4-11,16H,3,18H2,1-2H3/t16-/m0/s1 |
InChI 键 |
FHAIJOIQPKVSEB-INIZCTEOSA-N |
手性 SMILES |
CC[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2C)N |
规范 SMILES |
CCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one](/img/structure/B13112674.png)
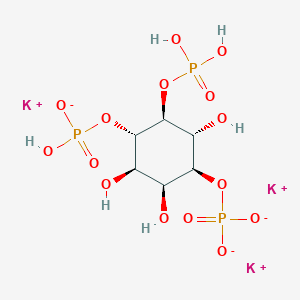
![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)
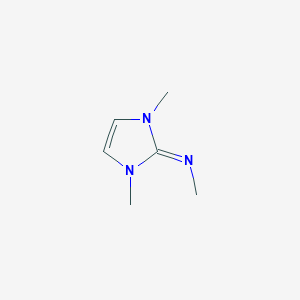
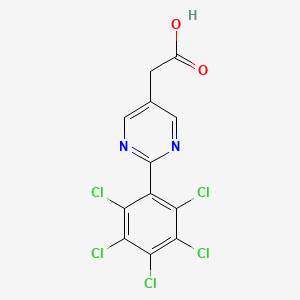

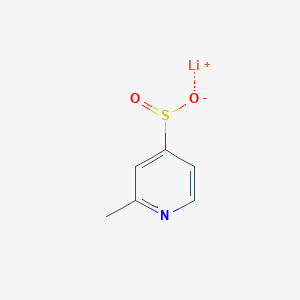



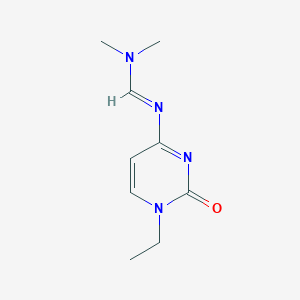
![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)

